phosphanium bromide CAS No. 88812-21-9](/img/structure/B14138417.png)
[(3,5-Dichlorophenyl)methyl](triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dichlorophenyl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C25H20BrCl2P. It is a white crystalline solid that is soluble in polar organic solvents. This compound is primarily used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes.
准备方法
Synthetic Routes and Reaction Conditions
(3,5-Dichlorophenyl)methylphosphanium bromide can be synthesized by reacting triphenylphosphine with (3,5-dichlorophenyl)methyl bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of (3,5-Dichlorophenyl)methylphosphanium bromide follows a similar procedure but on a larger scale. The reactants are mixed in a large reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using industrial-scale recrystallization techniques.
化学反应分析
Types of Reactions
(3,5-Dichlorophenyl)methylphosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield the corresponding alcohol, while oxidation with hydrogen peroxide can produce the corresponding oxide.
科学研究应用
(3,5-Dichlorophenyl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is widely used in the Wittig reaction to synthesize alkenes. It also serves as a precursor for the synthesis of various organophosphorus compounds.
Biology: The compound is used in studies involving cell membrane potentials and ion transport due to its ability to form stable phosphonium salts.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used as a catalyst in various industrial chemical reactions and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of (3,5-Dichlorophenyl)methylphosphanium bromide involves its ability to form stable phosphonium salts. These salts can participate in various chemical reactions, such as the Wittig reaction, where they act as intermediates in the formation of alkenes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium bromide: This compound is similar in structure but lacks the dichlorophenyl group. It is also used in the Wittig reaction and other organic synthesis applications.
Ethyltriphenylphosphonium bromide: Similar to methyltriphenylphosphonium bromide but with an ethyl group instead of a methyl group.
Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of a dichlorophenyl group and is used in similar applications.
Uniqueness
(3,5-Dichlorophenyl)methylphosphanium bromide is unique due to the presence of the dichlorophenyl group, which can impart different reactivity and properties compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications where the dichlorophenyl group is required.
属性
CAS 编号 |
88812-21-9 |
|---|---|
分子式 |
C25H20BrCl2P |
分子量 |
502.2 g/mol |
IUPAC 名称 |
(3,5-dichlorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H20Cl2P.BrH/c26-21-16-20(17-22(27)18-21)19-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-18H,19H2;1H/q+1;/p-1 |
InChI 键 |
VWCLAZFAGDBTDV-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC(=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


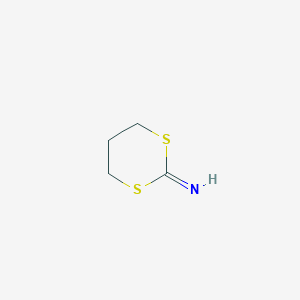

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)

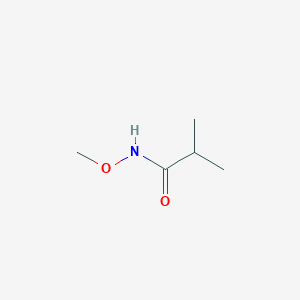
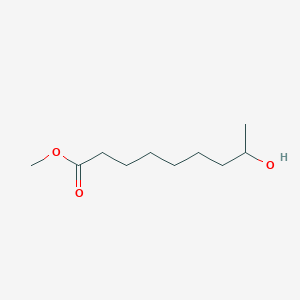

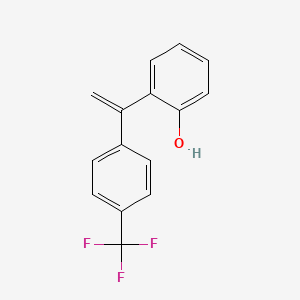
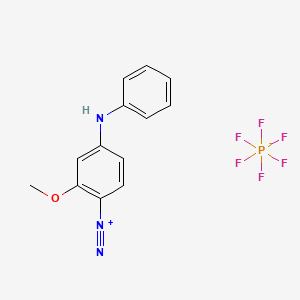
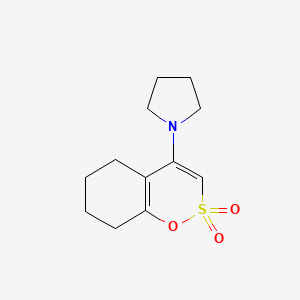

![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)
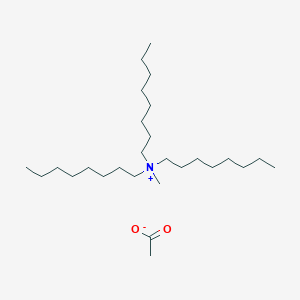
![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)
